molecular formula C16H12ClN3S B5400198 4-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

4-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B5400198
M. Wt: 313.8 g/mol
InChI Key: YQKYELGBAMTOTP-VCHYOVAHSA-N
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Description

Tyrosinase-IN-12 is a non-competitive inhibitor of the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols such as tyrosine and dopamine, leading to the production of melanin and other pigments. Tyrosinase-IN-12 is known for its potent antioxidant properties and its ability to reduce the production of reactive oxygen species .

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It is known that 4-chlorobenzaldehyde can react with malononitrile to form 4-chlorobenzylidenylmalononitrile , which may suggest a potential pathway for its interaction with biological targets.

Result of Action

Some thiazole derivatives have been reported to exhibit antifungal activities , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of Tyrosinase-IN-12 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tyrosinase-IN-12 primarily undergoes oxidation and reduction reactions. It acts as an antioxidant by scavenging free radicals and reducing the production of reactive oxygen species.

Common Reagents and Conditions: Common reagents used in the reactions involving Tyrosinase-IN-12 include organic solvents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity.

Major Products Formed: The major products formed from the reactions involving Tyrosinase-IN-12 include various oxidized and reduced forms of the compound, which exhibit different levels of biological activity .

Scientific Research Applications

Tyrosinase-IN-12 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Kojic Acid
  • Arbutin
  • Hydroquinone
  • Ascorbic Acid

Comparison: Tyrosinase-IN-12 is unique in its non-competitive inhibition mechanism, which distinguishes it from other tyrosinase inhibitors like kojic acid and arbutin that act through competitive inhibition. Additionally, Tyrosinase-IN-12 has a higher radical scavenging activity compared to other inhibitors, making it a potent antioxidant .

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKYELGBAMTOTP-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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